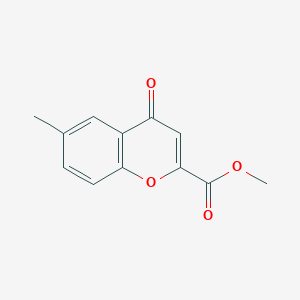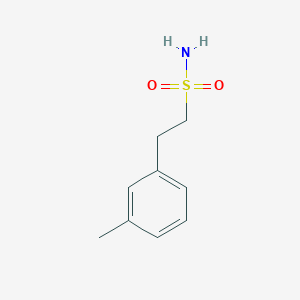![molecular formula C11H9F2NO4 B7595869 (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid, also known as DFOB, is a chemical compound that has gained significant attention in scientific research. This compound has been widely studied for its potential use in cancer treatment and other biomedical applications. In
Mécanisme D'action
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can cause changes in gene expression that lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have both biochemical and physiological effects. Biochemically, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can induce changes in gene expression that lead to the inhibition of cancer cell growth. Physiologically, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for HDAC inhibition. Additionally, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have low toxicity, making it a safer option for research. However, one limitation of using (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. Additionally, research could focus on the use of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in combination with other cancer treatments to enhance their efficacy. Finally, research could explore the potential use of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid involves the reaction of difluoromethoxyaniline with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to yield (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid. This synthesis method has been optimized to produce high yields of (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid with high purity.
Applications De Recherche Scientifique
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential use in cancer treatment. Research has shown that (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, (E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNEIQZAAIBBX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)


![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)



![[3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)